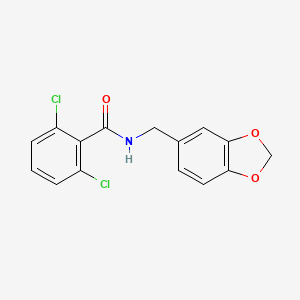

Alda-1

描述

Cardioprotective Agent; a small-molecule activator of aldehyde dehydrogenase-2 that reduces ischemic damage to the heart

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKJFZCBCIUYHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801324445 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

15 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49641321 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

349438-38-6 |

Source

|

| Record name | N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801324445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 349438-38-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alda-1: A Comprehensive Technical Guide to its Core Function as an Aldehyde Dehydrogenase 2 Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alda-1, N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a pioneering small molecule activator of aldehyde dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme responsible for detoxifying endogenous and exogenous aldehydes. Its discovery has opened new therapeutic avenues for conditions associated with aldehyde toxicity, particularly in individuals with the common, catalytically impaired ALDH2*2 variant. This document provides an in-depth technical overview of this compound's function, mechanism of action, and its effects in various preclinical models. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to serve as a comprehensive resource for the scientific community.

Core Function and Mechanism of Action

This compound's primary function is the enhancement of ALDH2 enzymatic activity. It achieves this through a unique dual mechanism, acting as both a direct activator and a chemical chaperone.

1.1. Allosteric Activation: this compound binds to a site near the entrance of the substrate-binding tunnel of the ALDH2 enzyme. This binding event induces a conformational change that enhances the enzyme's catalytic efficiency. Specifically, it has been shown to increase the maximal velocity (Vmax) of the dehydrogenase reaction. For the wild-type ALDH2*1 enzyme, this compound can increase its activity by approximately 2-fold.

1.2. Chemical Chaperone for ALDH2*2 Variant: A significant portion of the East Asian population carries the ALDH22 genetic variant, which results in a nearly inactive enzyme and leads to alcohol flushing syndrome. This compound is particularly effective at restoring the function of this variant. It acts as a structural chaperone, stabilizing the enzyme's tetrameric structure and correcting the conformational defects caused by the mutation. This chaperoning effect restores near wild-type activity to the ALDH22 enzyme, with studies showing an up to 11-fold increase in its activity.[1]

The mechanism of this compound's activation of ALDH2 is summarized in the diagram below.

Caption: Mechanism of this compound activation of the ALDH2 enzyme.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Efficacy of this compound on ALDH2 Activity

| Enzyme Variant | Fold Increase in Dehydrogenase Activity | Fold Increase in Esterase Activity | Reference |

| ALDH21 (Wild-Type) | ~2-fold | ~6 to 7-fold | [2] |

| ALDH22 (Variant) | ~11-fold | >100-fold (with NAD+) | [2] |

Table 2: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction

| Treatment Group | Infarct Size Reduction | Survival Rate (20 weeks) | Reference |

| This compound (pre-ischemia) | ~60% | Not Reported | [3] |

| This compound (post-MI, daily) | Not Applicable | 83.4% (vs. 50% in MI group) | [4][5] |

Table 3: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Value | Reference |

| Half-life (t½) | 1.67 ± 0.54 hours (intravenous) | [6] |

| Bioavailability (Oral) | 4.36% | [7] |

| Plasma Protein Binding | 82-86% | [7] |

Signaling Pathway Modulation

This compound, through its activation of ALDH2 and subsequent reduction of aldehyde load, influences several downstream signaling pathways. A key pathway implicated in its protective effects is the Akt/GSK-3β/β-catenin pathway .

By reducing cytotoxic aldehyde levels, this compound can mitigate cellular stress and promote cell survival. This can lead to the activation of the pro-survival kinase Akt (Protein Kinase B). Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK-3β). Inactivation of GSK-3β prevents the degradation of β-catenin, allowing it to translocate to the nucleus and activate the transcription of genes involved in cell proliferation and survival.

Caption: this compound mediated activation of the Akt/GSK-3β/β-catenin pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

4.1. ALDH2 Dehydrogenase Activity Assay

This protocol measures the conversion of NAD+ to NADH, which is indicative of ALDH2 dehydrogenase activity.

-

Reagents:

-

50 mM Sodium Pyrophosphate buffer (pH 9.0)

-

10 mM MgCl2

-

1 mM NAD+

-

1 mM Aldehyde substrate (e.g., propionaldehyde)

-

This compound (10 µM in DMSO)

-

DMSO (vehicle control)

-

Purified ALDH2 enzyme or cell/tissue lysate

-

-

Procedure:

-

Prepare a reaction mixture containing 50 mM sodium pyrophosphate buffer, 10 mM MgCl2, and 1 mM NAD+.

-

Add either 10 µM this compound or an equivalent volume of DMSO (e.g., 0.5% v/v) to the reaction mixture.

-

Add the purified ALDH2 enzyme or cell/tissue lysate to the mixture.

-

Initiate the reaction by adding 1 mM of the aldehyde substrate.

-

Immediately monitor the increase in absorbance at 340 nm at 25°C using a spectrophotometer. The rate of change in absorbance corresponds to the rate of NADH production and thus ALDH2 activity.[1]

-

Caption: Workflow for the ALDH2 Dehydrogenase Activity Assay.

4.2. Western Blot for Cleaved Caspase-3

This protocol is used to detect the activation of apoptosis by measuring the levels of cleaved (active) caspase-3.

-

Reagents:

-

Cell or tissue lysates

-

Laemmli sample buffer

-

SDS-polyacrylamide gels (10-15%)

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibody: Rabbit anti-Cleaved Caspase-3

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) substrate

-

TBST (Tris-Buffered Saline with 0.1% Tween 20)

-

-

Procedure:

-

Prepare cell or tissue lysates and determine protein concentration.

-

Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli sample buffer by heating at 95-100°C for 5-10 minutes.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence detection system. The presence of a band at ~17/19 kDa indicates cleaved caspase-3.[8][9]

-

Conclusion

This compound stands as a significant pharmacological tool for the study of ALDH2 and a promising therapeutic candidate for a range of diseases linked to aldehyde toxicity. Its well-characterized mechanism of action, involving both allosteric activation and chemical chaperoning, provides a solid foundation for further drug development. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to investigate the function and potential applications of this compound and other ALDH2 activators. Continued research into the downstream signaling effects and long-term efficacy of this compound will be crucial in translating its preclinical success into clinical benefits.

References

- 1. apexbt.com [apexbt.com]

- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Activator of Mutant and Wildtype Aldehyde Dehydrogenase Reduces Ischemic Damage to the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alda‑1, an aldehyde dehydrogenase‑2 agonist, improves long‑term survival in rats with chronic heart failure following myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]

- 9. media.cellsignal.com [media.cellsignal.com]

Unraveling the Activation Mechanism of ALDH2 by Alda-1: A Technical Guide

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals on the Allosteric Activation of Aldehyde Dehydrogenase 2 by the Small Molecule Alda-1.

This technical guide provides an in-depth analysis of the mechanism of action of this compound, a selective small-molecule activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2). A critical enzyme in aldehyde metabolism, ALDH2 is responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde, a toxic byproduct of alcohol metabolism, and 4-hydroxynonenal (B163490) (4-HNE), a reactive aldehyde generated during oxidative stress. A common genetic variant of ALDH2, termed ALDH22, exhibits significantly reduced enzymatic activity and is prevalent in a large portion of the East Asian population. This compound has been identified as a promising therapeutic agent due to its ability to enhance the activity of both the wild-type (ALDH21) and the hypoactive ALDH2*2 variant. This document details the binding characteristics, kinetic effects, and the structural basis of this compound's action, supported by quantitative data and a summary of key experimental methodologies.

This compound Binding and Allosteric Activation of ALDH2

Crystallographic studies have revealed that this compound binds to a novel allosteric site within the substrate-binding tunnel of ALDH2.[1][2] This binding site is located near the entrance of the catalytic tunnel, in proximity to critical catalytic residues Cys302 and Glu286, but does not directly interact with them.[1][3] The binding of this compound is primarily hydrophobic, with its benzodioxol group situated in a hydrophobic pocket.[4] Notably, the this compound binding site overlaps with that of the isoflavone (B191592) inhibitor, daidzin.[2]

The binding of this compound induces a conformational change in the enzyme, leading to its activation.[5] In the case of the hypoactive ALDH22 variant, which has a point mutation (E487K) that disrupts the enzyme's structure and coenzyme binding, this compound acts as a "structural chaperone."[2][3] It restores the structural integrity of the enzyme, particularly in the coenzyme-binding domain, bringing the structure of the mutant enzyme closer to that of the wild-type.[1][5] This chaperoning effect is a key aspect of its ability to rescue the function of the ALDH22 variant.

dot

References

- 1. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aldehyde dehydrogenase-2 regulates nociception in rodent models of acute inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effects of this compound mitigate spinal cord injury in mice: involvement of this compound-induced ALDH2 activation-mediated suppression of reactive aldehyde mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Alda-1 as an aldehyde dehydrogenase 2 activator

An In-depth Technical Guide to Alda-1: A Potent Activator of Aldehyde Dehydrogenase 2 (ALDH2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aldehyde Dehydrogenase 2 (ALDH2), a critical mitochondrial enzyme, plays a vital role in detoxifying a wide range of endogenous and exogenous aldehydes, including acetaldehyde (B116499) from ethanol (B145695) metabolism and cytotoxic aldehydes like 4-hydroxynonenal (B163490) (4-HNE) generated during oxidative stress.[1][2][3] A common genetic polymorphism (ALDH22), prevalent in approximately 8% of the world's population, particularly East Asians, results in a nearly inactive enzyme, leading to aldehyde accumulation and increased risk for various diseases.[4][5][6] this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a novel, potent, and selective small-molecule activator of ALDH2.[7] It enhances the activity of the wild-type ALDH21 enzyme and, remarkably, functions as a chemical chaperone to restore near-normal function to the deficient ALDH2*2 variant.[8][9][10] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative efficacy, associated signaling pathways, and key experimental protocols for its study.

This compound: Chemical Properties and Mechanism of Action

This compound is a small molecule identified through high-throughput screening for its ability to activate ALDH2.[11]

-

Chemical Name: N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide[10]

-

CAS Number: 349438-38-6[12]

-

Molecular Formula: C15H11Cl2NO3[12]

Mechanism of Action

This compound's mechanism is unique in that it both activates the wild-type enzyme (ALDH21) and rescues the function of the common inactive variant (ALDH22).[8][10]

-

Activation of Wild-Type (ALDH2*1): this compound binds to a site near the exit of the substrate-binding tunnel, distinct from the active site residues (Cys302 and Glu268).[8] This binding is thought to accelerate the rate-limiting step in catalysis, which is the hydrolysis of the acyl-enzyme intermediate, thereby increasing the overall efficiency of the enzyme.[8]

-

Rescue of ALDH2*2 Variant: The ALDH22 mutation (E487K) disrupts the enzyme's structure, particularly affecting the NAD+ binding site and leading to a loss of catalytic activity.[1][13] this compound acts as a structural chaperone for ALDH22.[8][10] By binding to the enzyme, it allosterically restores the proper conformation, stabilizes the NAD+ binding site, and rescues a significant portion of its catalytic function.[8][13]

References

- 1. ALDH2 - Wikipedia [en.wikipedia.org]

- 2. Aldehyde Dehydrogenase 2 as a Therapeutic Target in Oxidative Stress-Related Diseases: Post-Translational Modifications Deserve More Attention - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Impact of common ALDH2 inactivating mutation and alcohol consumption on Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALDH2 variance in disease and populations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. apexbt.com [apexbt.com]

- 13. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

Alda-1: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Alda-1, a selective activator of Aldehyde Dehydrogenase 2 (ALDH2). The document covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for scientific and drug development applications.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecule that has been instrumental in the study of ALDH2 activation. Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

| Property | Value |

| IUPAC Name | N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide |

| CAS Number | 349438-38-6[1][2][3][4][5] |

| Molecular Formula | C₁₅H₁₁Cl₂NO₃[1][2][3][4][5] |

| Molecular Weight | 324.16 g/mol [1][3][4][6] |

| SMILES | Clc1cccc(Cl)c1C(=O)NCc2cc3OCOc3cc2[6] |

| InChI | InChI=1S/C15H11Cl2NO3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8H2,(H,18,19)[6] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Appearance | Crystalline solid |

| Purity | ≥98%[4][5][7] |

| Solubility | DMSO: ≥15.15 mg/mL[8], 30 mg/mL[5], 60 mg/mL[9] Ethanol: 10 mg/mL[5], 11 mg/mL[9] DMF: 30 mg/mL[5] Water: Insoluble[9] |

| Storage | Short term (0°C), Long term (-20°C), desiccated[1] |

Mechanism of Action and Biological Effects

This compound is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[3][5] ALDH2 is a critical enzyme in aldehyde metabolism, responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde (B116499) (a toxic byproduct of alcohol metabolism) and 4-hydroxynonenal (B163490) (4-HNE), a product of lipid peroxidation.[10]

A significant portion of the East Asian population possesses a genetic variant of ALDH2, known as ALDH2*2, which has greatly reduced enzymatic activity.[6] This deficiency leads to the accumulation of toxic aldehydes, causing symptoms like facial flushing after alcohol consumption and increasing the risk for certain diseases.

This compound has been shown to activate both the wild-type (ALDH21) and the variant (ALDH22) forms of the enzyme. It acts as a chemical chaperone for ALDH2*2, restoring its structure and function.[10][11] The activation of ALDH2 by this compound leads to a range of protective effects, particularly in conditions associated with oxidative stress, such as cardiac ischemia/reperfusion injury.

Table 3: Quantitative Effects of this compound on ALDH2 Activity and Cardioprotection

| Parameter | Effect of this compound | Reference |

| ALDH21 (wild-type) Activity | ~2-fold increase | [Chen et al., 2008] |

| ALDH22 (variant) Activity | ~11-fold increase | [Chen et al., 2008] |

| Cardiac Infarct Size Reduction (ex vivo rat model) | 26% reduction with 20 µM this compound | [Chen et al., 2008] |

| Cardiac Infarct Size Reduction (in vivo rat model) | 60% reduction with 8.5 mg/kg this compound | [Chen et al., 2008] |

Signaling Pathways

The protective effects of this compound are mediated through the activation of ALDH2 and its impact on downstream signaling pathways. A key mechanism is the reduction of toxic aldehyde load, which in turn mitigates oxidative stress and cellular damage.

References

- 1. Aldehyde dehydrogenase 2 in cardiac protection: a new therapeutic target? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Aldehyde dehydrogenase 2 activation in heart failure restores mitochondrial function and improves ventricular function and remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. mdpi.com [mdpi.com]

- 8. Neuroprotective effects of aldehyde dehydrogenase 2 activation in rotenone-induced cellular and animal models of parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Pharmacological Activation Of Aldehyde Dehydrogenase 2 Protects Against Heatstroke-Induced Acute Lung Injury by Modulating Oxidative Stress and Endothelial Dysfunction [frontiersin.org]

- 11. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]

The Alda-1 Revolution: A Technical Guide to Restoring ALDH2*2 Mutant Variant Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

The mitochondrial enzyme aldehyde dehydrogenase 2 (ALDH2) is a critical component of cellular detoxification, primarily responsible for the oxidation of toxic aldehydes. A common single nucleotide polymorphism, ALDH22, results in a near-inactive enzyme, affecting a significant portion of the global population, particularly those of East Asian descent. This deficiency leads to the accumulation of toxic aldehydes, such as acetaldehyde (B116499) and 4-hydroxynonenal (B163490) (4-HNE), contributing to a range of pathologies including an increased risk of cancer, cardiovascular diseases, and neurodegenerative disorders. Alda-1, a small molecule activator of ALDH2, has emerged as a promising therapeutic agent. This technical guide provides an in-depth analysis of the mechanism of action of this compound on the ALDH22 mutant variant, detailed experimental protocols for its evaluation, and a summary of its effects on key signaling pathways.

Introduction: The ALDH2*2 Challenge and the this compound Solution

The ALDH2 enzyme is a homotetramer located in the mitochondrial matrix. The ALDH22 allele (Glu504Lys) results in a dominant-negative phenotype, where even heterozygous individuals (ALDH21/2) exhibit significantly reduced enzyme activity. The mutant ALDH22 protein has a diminished binding affinity for its coenzyme NAD+ and an increased susceptibility to degradation, leading to the accumulation of cytotoxic aldehydes.

This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a selective, small-molecule activator of ALDH2. It acts as a chemical chaperone, binding to the ALDH22 protein and restoring its proper conformation and catalytic function. This restores the enzyme's ability to efficiently metabolize toxic aldehydes, offering a potential therapeutic strategy to mitigate the pathological consequences of ALDH22 deficiency.

Mechanism of Action: How this compound Rescues ALDH2*2

This compound's primary mechanism of action on the ALDH2*2 variant is through allosteric binding and structural correction.

-

Binding Site: this compound binds to a novel allosteric site within a tunnel leading to the catalytic center of the ALDH2 enzyme. This site is distinct from the active site and the NAD+ binding site.

-

Structural Restoration: The Glu504Lys mutation in ALDH2*2 disrupts the protein's tertiary and quaternary structure, leading to instability and reduced catalytic efficiency. This compound binding induces a conformational change that stabilizes the enzyme, effectively "rescuing" the mutant protein's structure. This restoration of the proper conformation enhances the binding of the NAD+ coenzyme and improves the enzyme's catalytic activity.

Quantitative Effects of this compound on ALDH2*2 Activity

The activation of the ALDH2*2 mutant by this compound has been quantified in numerous studies. The following tables summarize the key kinetic parameters.

| Parameter | Value | Reference |

| EC50 for ALDH22 Activation | ~20 µM | [1] |

| Fold Activation of ALDH22 | Up to 11-fold | [2] |

| Effect on ALDH21/2 Heterotetramer | Restores activity to near wild-type levels | [2] |

| Kinetic Parameter | Change upon this compound Treatment | Reference |

| Km for NAD+ (ALDH22) | Decreased | [2] |

| Vmax for aldehyde substrates (ALDH22) | Increased | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the effect of this compound on the ALDH2*2 variant.

ALDH2 Enzymatic Activity Assay (Spectrophotometric)

This protocol measures the dehydrogenase activity of ALDH2 by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

-

Purified recombinant ALDH21 (wild-type) and ALDH22 protein

-

This compound

-

NAD+ solution

-

Acetaldehyde (or other aldehyde substrate) solution

-

Assay Buffer: 100 mM sodium pyrophosphate, pH 9.0

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer and NAD+ (final concentration, e.g., 2.5 mM).

-

Add the purified ALDH2 enzyme (e.g., 100 µg of protein) to the reaction mixture.

-

To test the effect of this compound, add the desired concentration of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration kept low and consistent across all samples). For control wells, add the same volume of solvent.

-

Initiate the reaction by adding the aldehyde substrate (e.g., acetaldehyde to a final concentration of 250 µM).

-

Immediately measure the increase in absorbance at 340 nm over time (e.g., every 15-30 seconds for 5-10 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve. The ALDH2 activity is proportional to the rate of NADH production.

Determination of this compound EC50 on ALDH2*2

This protocol determines the concentration of this compound that elicits a half-maximal activation of the ALDH2*2 enzyme.

Procedure:

-

Perform the ALDH2 enzymatic activity assay as described in section 4.1.

-

Use a fixed, sub-saturating concentration of the aldehyde substrate and NAD+.

-

Test a range of this compound concentrations (e.g., from nanomolar to high micromolar).

-

Plot the ALDH2*2 activity (reaction velocity) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

In Vivo Administration of this compound in ALDH2*2 Knock-in Mice

This protocol describes the administration of this compound to a relevant animal model.

Animal Model:

-

ALDH22 knock-in mice, which express the human ALDH22 variant, are a suitable model.

Administration Routes:

-

Oral Gavage: this compound can be formulated in a suitable vehicle (e.g., corn oil) and administered directly into the stomach using a gavage needle.

-

Intraperitoneal (IP) Injection: this compound can be dissolved in a vehicle like DMSO and saline and injected into the peritoneal cavity.[3]

Dosing Regimen:

-

The optimal dose and frequency of administration should be determined empirically. Doses in the range of 10-20 mg/kg have been used in mice.[4]

Endpoint Analysis:

-

At the end of the treatment period, tissues of interest (e.g., liver, heart, brain) can be harvested for analysis of ALDH2 activity, aldehyde levels, and downstream signaling pathways.

TUNEL Assay for Apoptosis in Tissue Sections

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Paraffin-embedded tissue sections from this compound or vehicle-treated animals.

-

TUNEL assay kit (commercially available).

-

Microscope for visualization.

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Permeabilize the tissues to allow entry of the labeling reagents.[5]

-

Follow the manufacturer's instructions for the TUNEL assay kit, which typically involves:

-

Counterstain the nuclei (e.g., with DAPI or hematoxylin) to visualize all cells.

-

Quantify the number of TUNEL-positive (apoptotic) cells relative to the total number of cells in the tissue.

Immunohistochemistry for 4-Hydroxynonenal (4-HNE) Adducts

This protocol detects the accumulation of 4-HNE, a marker of lipid peroxidation and oxidative stress.

Materials:

-

Tissue sections from this compound or vehicle-treated animals.

-

Primary antibody specific for 4-HNE modified proteins.[8]

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Substrate for the enzyme (for colorimetric detection, e.g., DAB).

-

Microscope for visualization.

Procedure:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval to unmask the epitopes.

-

Block non-specific antibody binding.

-

Incubate the sections with the primary anti-4-HNE antibody.

-

Wash and incubate with the secondary antibody.

-

If using an enzyme-conjugated secondary antibody, add the substrate to develop the color.

-

Counterstain the nuclei.

-

Quantify the intensity and distribution of the 4-HNE staining in the tissue.

Nuclear Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA)

This protocol assesses the activation of the transcription factor NF-κB, a key regulator of inflammation.

Materials:

-

Cells or tissues treated with an inflammatory stimulus in the presence or absence of this compound.

-

Nuclear extraction kit or buffers.

-

Oligonucleotide probe containing the NF-κB consensus binding site, labeled with a radioisotope (e.g., 32P) or a non-radioactive tag.

-

Polyacrylamide gel electrophoresis (PAGE) equipment.

Procedure:

-

Isolate nuclear extracts from the treated cells or tissues.[9]

-

Incubate the nuclear extracts with the labeled NF-κB probe.

-

Separate the protein-DNA complexes from the free probe by non-denaturing PAGE.

-

Visualize the bands by autoradiography (for radioactive probes) or by other detection methods (for non-radioactive probes).

-

A "shifted" band indicates the binding of NF-κB to the DNA probe, and the intensity of this band reflects the level of NF-κB activation.

Recombinant ALDH2*2 Protein Expression and Purification

This protocol describes the production of the mutant enzyme for in vitro studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression vector containing the human ALDH2*2 cDNA with a purification tag (e.g., His-tag).[10][11]

-

IPTG for induction of protein expression.

-

Lysis buffer and sonicator or other cell disruption method.

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins).

-

Elution buffer.

Procedure:

-

Transform the E. coli with the ALDH2*2 expression vector.

-

Grow the bacterial culture to an appropriate density and induce protein expression with IPTG.

-

Harvest the cells and lyse them to release the cellular contents.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto the affinity chromatography column.

-

Wash the column to remove non-specifically bound proteins.

-

Elute the purified ALDH2*2 protein using the elution buffer.

-

Analyze the purity of the protein by SDS-PAGE.

X-ray Crystallography of ALDH2*2 in Complex with this compound

This protocol outlines the general steps for determining the three-dimensional structure of the this compound-bound enzyme.

Procedure:

-

Crystallization:

-

Data Collection:

-

The crystals are exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

-

-

Structure Determination:

-

The diffraction data is processed to determine the electron density map of the crystal.

-

A molecular model of the ALDH2*2-Alda-1 complex is built into the electron density map and refined to obtain the final three-dimensional structure.

-

Signaling Pathways Modulated by this compound Activation of ALDH2*2

The activation of ALDH2*2 by this compound has profound effects on various cellular signaling pathways, primarily by reducing the burden of toxic aldehydes.

Oxidative Stress and Apoptosis Signaling

The accumulation of aldehydes like 4-HNE is a major driver of oxidative stress and subsequent apoptosis. By enhancing the detoxification of these aldehydes, this compound can mitigate these downstream effects.

References

- 1. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pretreatment with the ALDH2 agonist this compound reduces intestinal injury induced by ischaemia and reperfusion in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-Ray Crystallography of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 5. rjlbpcs.com [rjlbpcs.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. TUNEL staining [abcam.com]

- 8. pnas.org [pnas.org]

- 9. 2.8. Nuclear Protein Extraction and NF-κB Electrophoretic Mobility Shift Assay (EMSA) [bio-protocol.org]

- 10. Enhancement of Solubility, Purification, and Inclusion Body Refolding of Active Human Mitochondrial Aldehyde Dehydrogenase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. journals.iucr.org [journals.iucr.org]

- 13. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]

Alda-1 as a Chemical Chaperone for Aldehyde Dehydrogenase 2 (ALDH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in aldehyde metabolism, responsible for detoxifying both endogenous and exogenous aldehydes, including acetaldehyde (B116499) derived from alcohol metabolism. A common genetic polymorphism (ALDH22) results in a nearly inactive enzyme, affecting a significant portion of the global population and increasing the risk for various diseases. Alda-1, a small molecule activator, has emerged as a promising therapeutic agent, acting as a chemical chaperone to restore the function of the deficient ALDH22 enzyme and enhance the activity of the wild-type ALDH2. This technical guide provides an in-depth overview of the core principles of this compound's action, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

Aldehyde dehydrogenase 2 (ALDH2) plays a crucial role in cellular detoxification by catalyzing the oxidation of a wide range of aldehydes to their corresponding carboxylic acids. The enzyme is particularly important in the metabolism of acetaldehyde, a toxic and carcinogenic byproduct of ethanol (B145695) oxidation. A single nucleotide polymorphism (E487K) gives rise to the ALDH2*2 variant, which has severely impaired catalytic activity. Individuals with this variant are prone to acetaldehyde accumulation after alcohol consumption, leading to the characteristic "Asian flush" reaction and an increased risk for esophageal cancer and other pathologies.[1][2][3][4]

This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) was identified through high-throughput screening as a potent and selective activator of ALDH2.[5][6] It functions not only as an agonist for the wild-type enzyme but also as a chemical chaperone for the ALDH2*2 variant, restoring its structural integrity and catalytic function.[1][2][7] This dual action makes this compound a valuable tool for studying ALDH2 enzymology and a potential therapeutic lead for conditions associated with ALDH2 deficiency and aldehyde-induced cellular stress, such as cardiovascular diseases and neurodegenerative disorders.[8]

Mechanism of Action: A Chemical Chaperone

The E487K mutation in ALDH22 leads to structural instability, including a loss of electron density in the coenzyme-binding and active sites, which impairs its catalytic function.[5][7] this compound acts as a structural chaperone by binding to a novel allosteric site within the substrate-binding tunnel of both ALDH2 and ALDH22.[2][9]

Crystallographic studies reveal that this compound binds near the exit of the catalytic tunnel, in proximity to critical catalytic residues Cys302 and Glu286, without directly obstructing substrate access.[5][10] In the case of the ALDH2*2 variant, the binding of this compound restores the proper conformation of the enzyme, including the αG helix and the active site loop, even without direct contact with the mutated residue.[5][7][11] This structural restoration corrects the functional deficits of the enzyme. Kinetically, this compound significantly decreases the Michaelis constant (Km) for the cofactor NAD+ and increases the maximal velocity (Vmax) of aldehyde catalysis.[5][11][12]

Signaling Pathway of ALDH2 Activation by this compound

Caption: Mechanism of this compound action on wild-type and mutant ALDH2.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in activating both wild-type ALDH2 (ALDH21) and the deficient ALDH22 variant has been quantified in numerous studies. The following tables summarize key findings on the kinetic parameters and activation constants.

Table 1: Effect of this compound on ALDH2 Kinetic Parameters

| Enzyme Variant | Condition | Km for NAD+ (µM) | Vmax (nmol/min/mg) | Fold Change in Catalytic Efficiency (Vmax/Km) | Reference |

| ALDH21 (Wild-Type) | Control | ~70 | - | - | [13] |

| + this compound | ~29 | - | 4.4-fold increase | [13][14] | |

| ALDH22 (Mutant) | Control | ~7400 | - | - | [2] |

| + this compound | ~1100 | Increased 2-fold | ~13.4-fold increase | [2][11] |

Note: Absolute Vmax values vary between studies depending on the substrate and assay conditions.

Table 2: this compound Activation and Substrate Specificity

| Enzyme Variant | Substrate | EC50 of this compound (µM) | Fold Activation by this compound | Reference |

| ALDH21 (Wild-Type) | Acetaldehyde | ~20 | ~2-fold | [5][15] |

| Propionaldehyde | - | Activated | [9] | |

| Butyraldehyde | - | Activated | [9] | |

| Benzaldehyde | - | Minimal effect | [9] | |

| ALDH22 (Mutant) | Acetaldehyde | - | Up to 11-fold | [5][15] |

| Esterase Activity | p-nitrophenylacetate | - | 6- to 7-fold (this compound alone) | [9] |

| p-nitrophenylacetate | - | >100-fold (this compound + NAD+) | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines a standard protocol for assessing ALDH2 activity, a key experiment in evaluating the effects of compounds like this compound.

ALDH2 Dehydrogenase Activity Assay

This assay measures the production of NADH, which absorbs light at 340 nm, resulting from the ALDH2-catalyzed oxidation of an aldehyde substrate.

Materials:

-

Purified recombinant human ALDH21 or ALDH22 enzyme

-

Assay Buffer: 50 mM sodium pyrophosphate, pH 9.0

-

NAD+ solution (100 mM stock)

-

Acetaldehyde solution (1 M stock)

-

This compound solution (10 mM stock in DMSO)

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Reaction Mixture: In each well of the 96-well plate, prepare the reaction mixture containing:

-

Assay Buffer to a final volume of 200 µL.

-

NAD+ to a final concentration of 1 mM.

-

Purified ALDH2 enzyme (concentration to be optimized for linear reaction kinetics).

-

This compound or vehicle control (DMSO) at the desired final concentration (e.g., 10 µM).

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes to allow this compound to bind to the enzyme.

-

Initiate Reaction: Add acetaldehyde to a final concentration of 1 mM to initiate the reaction.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at 340 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the initial reaction velocity (rate of change in absorbance per minute). The ALDH2 activity is proportional to this rate. Compare the activity in the presence of this compound to the vehicle control to determine the fold activation.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for in vitro evaluation of this compound's effect on ALDH2 activity.

In Vivo Studies and Therapeutic Potential

The protective effects of this compound have been demonstrated in various animal models of diseases characterized by increased aldehyde load and oxidative stress.

-

Cardioprotection: In rat models of myocardial infarction, administration of this compound prior to ischemia significantly reduced infarct size by up to 60%.[5] Long-term treatment with this compound has also been shown to improve survival in rats with chronic heart failure.[16]

-

Alcohol-Induced Liver Damage: In mice with alcohol-induced hepatic steatosis, this compound treatment elevated ALDH2 activity, accelerated acetaldehyde clearance, and reversed liver damage.[17][18]

-

Neurological Protection: this compound has shown neuroprotective effects in models of stroke by increasing ALDH2 activity and reducing toxic aldehydes like 4-HNE.[8]

-

Esophageal Cancer Prevention: In knock-in mice expressing the human ALDH2*2 variant, this compound treatment restored ALDH2 activity and significantly reduced alcohol-induced esophageal DNA damage, a precursor to cancer.[4]

These preclinical findings highlight the broad therapeutic potential of activating ALDH2 with chemical chaperones like this compound for a range of human diseases.

Logical Relationship of this compound's Therapeutic Action

Caption: Logical flow of this compound's therapeutic intervention in disease.

Conclusion

This compound represents a landmark discovery in the field of enzyme pharmacology, demonstrating the feasibility of using small molecules as chemical chaperones to rescue the function of genetically deficient enzymes. Its ability to activate both wild-type and the common ALDH2*2 variant underscores its potential as a therapeutic agent for a multitude of diseases linked to aldehyde toxicity. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in exploring the therapeutic applications of ALDH2 activation. Further research into the long-term safety and efficacy of this compound and similar compounds is warranted to translate these promising preclinical findings into clinical benefits.

References

- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant | Semantic Scholar [semanticscholar.org]

- 4. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 8. alzdiscovery.org [alzdiscovery.org]

- 9. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Alda‐1 modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) | Semantic Scholar [semanticscholar.org]

- 15. apexbt.com [apexbt.com]

- 16. This compound, an aldehyde dehydrogenase-2 agonist, improves long-term survival in rats with chronic heart failure following myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacological activation of aldehyde dehydrogenase 2 reverses alcohol-induced hepatic steatosis and cell death in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacological activation of aldehyde dehydrogenase 2 by this compound reverses alcohol-induced hepatic steatosis and cell death in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Alda-1: A Potent Activator of ALDH2 for the Attenuation of Oxidative Stress

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates, is a key pathological driver in a multitude of diseases. A critical pathway for mitigating oxidative damage involves the detoxification of reactive aldehydes, such as 4-hydroxy-2-nonenal (4-HNE), by mitochondrial aldehyde dehydrogenase 2 (ALDH2). The small molecule Alda-1 has emerged as a potent and specific activator of ALDH2, demonstrating significant therapeutic potential by enhancing the clearance of toxic aldehydes and subsequently reducing oxidative stress. This technical guide provides a comprehensive overview of the role of this compound in reducing oxidative stress, including its mechanism of action, effects on key signaling pathways, detailed experimental protocols for its evaluation, and a summary of quantitative data from preclinical studies.

Introduction

Mitochondrial aldehyde dehydrogenase 2 (ALDH2) is a critical enzyme in cellular detoxification, primarily responsible for the oxidation of acetaldehyde (B116499) and other toxic aldehydes generated during metabolism and under conditions of oxidative stress.[1] A common genetic polymorphism in the ALDH2 gene, particularly prevalent in East Asian populations, results in a significantly less active enzyme, leading to the accumulation of toxic aldehydes and increased susceptibility to diseases associated with oxidative stress.[2]

This compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a small molecule activator of ALDH2 that has been shown to enhance the enzyme's activity, even in its genetically deficient form.[3][4] By binding to and acting as a structural chaperone for ALDH2, this compound increases the efficiency of aldehyde metabolism.[5] This activity directly translates to a reduction in the accumulation of cytotoxic aldehydes like 4-HNE, a key mediator of oxidative damage, thereby protecting cells from oxidative stress-induced injury.[6][7] This guide will delve into the technical details of this compound's function and provide practical information for researchers in the field.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct activation of the ALDH2 enzyme. It binds to a site near the substrate entry tunnel of ALDH2, which facilitates a more efficient processing of aldehyde substrates.[8] For the wild-type enzyme (ALDH21), this compound enhances its catalytic activity.[4] Crucially, for the common inactive variant (ALDH22), this compound acts as a chemical chaperone, restoring its structure and partially recovering its enzymatic function.[5] This activation leads to an accelerated detoxification of harmful aldehydes, preventing their accumulation and the subsequent cascade of oxidative damage.

Signaling Pathways Modulated by this compound in Reducing Oxidative Stress

The activation of ALDH2 by this compound initiates a cascade of downstream effects that collectively mitigate oxidative stress. Key signaling pathways influenced by this compound include:

-

Direct Reduction of Reactive Oxygen Species (ROS): By efficiently clearing reactive aldehydes, this compound prevents these molecules from perpetuating oxidative stress cycles that lead to the generation of ROS.[6] The accumulation of aldehydes can impair mitochondrial function, a primary source of cellular ROS.[9]

-

Inhibition of the Mitochondrial ROS-TXNIP-NLRP3 Inflammasome Pathway: Under oxidative stress, mitochondrial ROS (mtROS) can trigger the dissociation of thioredoxin-interacting protein (TXNIP) from thioredoxin (TRX).[10] TXNIP then binds to and activates the NLRP3 inflammasome, a multiprotein complex that promotes inflammation and pyroptotic cell death.[10] this compound has been shown to reduce mtROS accumulation, thereby preventing the activation of the TXNIP-NLRP3 inflammasome pathway.[2][10]

-

Modulation of the Akt/mTOR Pathway: The Akt/mTOR signaling pathway is crucial for cell survival and proliferation. Studies have shown that this compound can enhance the phosphorylation of Akt, a key protein in this pathway, which is associated with increased cell survival and reduced apoptosis in the face of oxidative stress.[11][12]

Quantitative Data on the Effects of this compound

The efficacy of this compound in mitigating oxidative stress has been quantified in numerous preclinical studies. The following tables summarize key findings.

Table 1: Effect of this compound on ALDH2 Activity

| Model System | This compound Concentration | Fold Increase in ALDH2 Activity (vs. Control) | Reference |

| Wild-type ALDH21 (in vitro) | 10 µM | ~2-fold | [4] |

| Variant ALDH22 (in vitro) | 10 µM | ~11-fold | [4] |

| Rat heart mitochondria | 20 µM | ~1.8-fold | [13] |

| SH-SY5Y cells | 1-10 µM | Dose-dependent increase (up to 1.92-fold) | [14] |

Table 2: Reduction of Oxidative Stress Markers by this compound

| Marker | Model System | This compound Treatment | % Reduction / Fold Change (vs. Stressed Control) | Reference |

| 4-HNE | Human microvascular endothelial cells (hyperoxia) | 20 µM | 26% decrease | [7] |

| 4-HNE | Rat model of cerebral ischemia/reperfusion | 15 mg/kg | Significant decrease | [15] |

| ROS | HUVECs (heat stress) | 20 µM | Significant decrease | [14] |

| mtROS | Cardiomyocytes (H2O2) | 20 µM | Significant reduction | [10] |

| Cytochrome c | Mouse lung (hyperoxia) | 10 mg/kg/day | 2.25-fold decrease | [7] |

| MDA | Rat liver (ischemia/reperfusion) | 10 mg/kg | Significant reduction | [11] |

| NLRP3 Inflammasome Activation | THP-1 cells (MSU crystals) | 40 µM | Significant inhibition | [16] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound.

ALDH2 Activity Assay

This protocol is adapted from colorimetric assay kits and published literature.[3][17]

Principle: The enzymatic activity of ALDH2 is determined by measuring the reduction of NAD+ to NADH, which is coupled to the reduction of a colorimetric probe. The increase in absorbance is directly proportional to the ALDH2 activity.

Materials:

-

Cell or tissue lysate

-

ALDH Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 9.0)

-

Acetaldehyde (substrate)

-

NAD+

-

Colorimetric probe/reagent dye

-

This compound

-

DMSO (vehicle control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Sample Preparation: Prepare cell or tissue lysates according to standard protocols. Determine the protein concentration of the lysates.

-

Reaction Mixture Preparation: For each reaction, prepare a master mix containing ALDH Assay Buffer, acetaldehyde, NAD+, and the colorimetric probe.

-

Assay Protocol: a. Add 50 µl of sample (lysate) and background controls (buffer instead of lysate) to the wells of a 96-well plate. b. To test the effect of this compound, pre-incubate the lysate with the desired concentration of this compound (e.g., 10-20 µM) or DMSO for a specified time (e.g., 30 minutes) at room temperature. c. Initiate the reaction by adding 50 µl of the reaction mixture to each well. d. Immediately measure the absorbance at the appropriate wavelength (e.g., 450 nm) at time zero (A1). e. Incubate the plate at a controlled temperature (e.g., 25°C or 37°C). f. Measure the absorbance again after a defined period (e.g., 20-60 minutes) (A2).

-

Calculation: Calculate the change in absorbance (ΔA = A2 - A1) for each sample and subtract the background change in absorbance. The ALDH2 activity can be calculated based on a standard curve generated with known concentrations of NADH.

Measurement of Mitochondrial ROS using MitoSOX Red

This protocol is a synthesis of information from various sources for flow cytometry-based detection.[6][10][18]

Principle: MitoSOX Red is a fluorescent probe that selectively targets mitochondria in live cells. In the presence of superoxide, a major form of mitochondrial ROS, MitoSOX Red is oxidized, and its fluorescence intensity increases significantly. This change can be quantified using flow cytometry.

Materials:

-

Live cells in suspension

-

MitoSOX Red reagent

-

DMSO

-

Hanks' Balanced Salt Solution (HBSS) or appropriate buffer

-

Flow cytometer

Procedure:

-

Cell Preparation: Harvest and wash cells, then resuspend them in pre-warmed HBSS at a concentration of approximately 1 x 10^6 cells/mL.

-

MitoSOX Staining: a. Prepare a working solution of MitoSOX Red (e.g., 5 µM) in HBSS. b. Add the MitoSOX working solution to the cell suspension. c. Incubate the cells for 10-30 minutes at 37°C, protected from light.

-

Washing: a. Centrifuge the cells to pellet them. b. Resuspend the cell pellet in fresh, pre-warmed HBSS to wash away excess probe. c. Repeat the wash step.

-

Flow Cytometry Analysis: a. Resuspend the final cell pellet in HBSS. b. Analyze the cells on a flow cytometer using the appropriate excitation and emission wavelengths for oxidized MitoSOX (e.g., excitation at ~510 nm and emission at ~580 nm). c. Record the mean fluorescence intensity for each sample.

Western Blot Analysis of 4-HNE Protein Adducts

This protocol is a general guideline based on standard western blotting procedures and literature.[1][19][20]

Principle: Western blotting is used to detect specific proteins in a sample. In this case, it is used to identify and quantify proteins that have been modified by the reactive aldehyde 4-HNE.

Materials:

-

Cell or tissue lysates

-

SDS-PAGE gels

-

Transfer membrane (e.g., nitrocellulose or PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for 4-HNE adducts

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction and Quantification: Extract total protein from cells or tissues and determine the concentration.

-

SDS-PAGE: a. Denature protein samples by boiling in Laemmli buffer. b. Load equal amounts of protein into the wells of an SDS-PAGE gel and run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-4-HNE antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the results to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound represents a promising therapeutic agent for a wide range of diseases underpinned by oxidative stress. Its well-defined mechanism of action, centered on the activation of the critical detoxifying enzyme ALDH2, provides a strong rationale for its further development. The ability of this compound to enhance the clearance of toxic aldehydes, reduce ROS production, and modulate key cell survival and inflammatory pathways has been consistently demonstrated in preclinical models. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to investigate and harness the therapeutic potential of this compound in combating oxidative stress-related pathologies. Further research, including clinical trials, is warranted to translate these promising preclinical findings into effective therapies for human diseases.

References

- 1. appliedbiomics.com [appliedbiomics.com]

- 2. This compound Ameliorates Oxidative Stress-Induced Cardiomyocyte Damage by Inhibiting the Mitochondrial ROS/TXNIP/NLRP3 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apexbt.com [apexbt.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | this compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice [frontiersin.org]

- 8. Assay of mitochondrial levels of reactive oxygen species using OH-ethidium rate measurement and MitoSOX:TMRM:MitoTracker Deep Red double normalization [help.imageanalyst.net]

- 9. Measurement of Reactive Oxygen Species (ROS) and Mitochondrial ROS in AMPK Knockout Mice Blood Vessels - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digital.csic.es [digital.csic.es]

- 11. This compound, an ALDH2 activator, protects against hepatic ischemia/reperfusion injury in rats via inhibition of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Attenuates Hyperoxia-Induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound modulates the kinetic properties of mitochondrial aldehyde dehydrogenase (ALDH2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ALDH2 Ameliorates Acute Gouty Arthritis Through Inhibiting NLRP3 Inflammasome and Pyroptosis by Nrf2/ROS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.amsbio.com [resources.amsbio.com]

- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Alda-1 Binding Site on ALDH2: A Technical Guide to an Allosteric Activation Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the binding interaction between the small molecule activator Alda-1 and the mitochondrial enzyme Aldehyde Dehydrogenase 2 (ALDH2). It is intended for researchers, scientists, and drug development professionals working on ALDH2 modulation and related therapeutic areas. This document details the precise location of the binding site, the allosteric mechanism of activation, quantitative interaction data, and the experimental protocols used to elucidate these findings.

Executive Summary

Aldehyde Dehydrogenase 2 (ALDH2) is a critical mitochondrial enzyme responsible for detoxifying a wide range of endogenous and exogenous aldehydes. A common genetic polymorphism (ALDH22), prevalent in approximately 40% of the East Asian population, results in a nearly inactive enzyme, leading to toxic acetaldehyde (B116499) accumulation after alcohol consumption and increased risk for various diseases.[1][2] this compound (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide) is a pioneering small-molecule activator that enhances the catalytic activity of the wild-type ALDH2 enzyme and, remarkably, restores near-wild-type function to the inactive ALDH22 variant.[1][2][3] This document elucidates the structural and functional basis of this interaction, providing a comprehensive resource for understanding and leveraging this therapeutic target.

The this compound Binding Site: Location and Architecture

X-ray crystallography studies have been pivotal in identifying the precise location of the this compound binding site on the ALDH2 enzyme. The co-crystal structures of this compound with both wild-type (ALDH21) and the inactive variant (ALDH22) have been resolved, providing atomic-level detail of the interaction (PDB IDs: 3INJ, 3INL).[4][5]

Contrary to what might be expected for an activator, this compound does not bind directly to the catalytic active site. Instead, it occupies a novel allosteric site located at the entrance of the substrate-binding tunnel.[1][4][6][7][8] This position is significant as it partially overlaps with the binding site of the isoflavone (B191592) inhibitor, daidzin.[1][3] However, the binding of this compound leaves the critical catalytic residues, Cysteine-302 (Cys302) and Glutamate-268 (Glu268), free to perform their functions.[1][9]

The binding cavity itself is a hydrophobic, funnel-shaped tunnel.[6] Analysis of the active cavity reveals four distinct pockets (P1, P2, P3, and P4), with P1 being an internal pocket and the others being more solvent-exposed.[4] The bottom of these pockets is primarily hydrophobic, while the edges are more hydrophilic, accommodating the chemical properties of this compound.[4]

Mechanism of ALDH2 Activation by this compound

This compound employs a dual mechanism, acting as both a catalytic enhancer for the wild-type enzyme and a structural chaperone for the deficient ALDH2*2 variant.

Activation of Wild-Type (ALDH2*1)

For the wild-type enzyme, this compound's presence at the substrate tunnel exit is thought to increase catalytic efficiency by physically blocking one of the exits from the active site.[1] This steric hindrance increases the probability of a productive encounter between the activated water molecule and the thioacyl-enzyme intermediate, thereby accelerating the rate-limiting deacylation step for smaller substrates.[1] Furthermore, this compound protects the enzyme from inactivation by reactive aldehydes like 4-hydroxynonenal (B163490) (4-HNE), likely by shielding the crucial Cys302 residue.[1][8]

Structural Chaperoning of the ALDH2*2 Variant

The therapeutic potential of this compound is most evident in its effect on the ALDH22 variant. The inactivating E487K point mutation in ALDH22 causes significant structural instability, particularly a loss of electron density in the coenzyme-binding site (helix αG, residues 245-262) and an active site loop (residues 466-478).[1][6][7][8]

This compound binding, despite occurring far from the E487K mutation, allosterically triggers a conformational change that restores these disordered regions to a near-native state.[1][6][7] This structural restoration has profound functional consequences: it dramatically lowers the Michaelis constant (KM) for the NAD+ coenzyme and increases the maximal velocity (Vmax), effectively rescuing the enzyme's catalytic activity.[1][3][6] Thus, for ALDH2*2, this compound acts as a "chemical chaperone," correcting the structural defect that underlies its functional impairment.[1][2][6][7]

Quantitative Data on this compound-ALDH2 Interaction

The interaction between this compound and ALDH2 has been extensively characterized through kinetic studies. The following tables summarize the key quantitative findings.

Table 1: Kinetic Parameters of this compound on ALDH2*2 Dehydrogenase Activity

| Parameter | Value | Fold Change |

| Kact (this compound) | 16 ± 3 µM | N/A |

| KM for NAD+ (without this compound) | 7.4 ± 0.7 mM | N/A |

| KM for NAD+ (with this compound) | 1.1 mM | ↓ 6.7-fold |

| Vmax | N/A | ↑ 2.0-fold |

| Data derived from covariation experiments between NAD+ and this compound.[1][3] |

Table 2: Effect of this compound on ALDH2 Esterase Activity

| Enzyme | Activator(s) | Fold Activation |

| ALDH21 | This compound alone | ~6-7 fold |

| ALDH21 | This compound + NAD+ | ~10-fold |

| ALDH22 | This compound alone | ~6-7 fold |

| ALDH22 | This compound + NAD+ | >100-fold |

| Esterase activity measured using p-nitrophenylacetate as a substrate.[1] |

Table 3: General Activation and Binding Data

| Parameter | Enzyme | Value |

| EC50 (Acetaldehyde Metabolism) | ALDH2 | ~6 µM[10] / ~20 µM[8] |

| Fold Activation (Acetaldehyde Metabolism) | ALDH21 | ~2-fold[8][10] |

| Fold Activation (Acetaldehyde Metabolism) | ALDH22 (homozygote) | ~11-fold[8] |

| Plasma Protein Binding (Rat) | N/A | 82-86%[11] |

Key Experimental Protocols

The characterization of the this compound binding site and mechanism relied on several key experimental techniques.

X-ray Crystallography

-

Objective: To determine the three-dimensional structure of this compound in complex with ALDH2.

-

Protein Preparation: Human mitochondrial ALDH21 and a C302S mutant of ALDH22 were expressed and purified. The C302S mutation in the ALDH2*2 variant was used to prevent covalent modification of the catalytic cysteine during crystallization, which could interfere with this compound binding.[1]

-

Crystallization: The purified enzyme was incubated with this compound to form the binary complex. Crystals were grown using vapor diffusion methods.

-

Data Collection and Structure Solution: Crystals were flash-frozen, and X-ray diffraction data were collected. The structures were then solved using molecular replacement and refined to produce the final atomic models.[1][3]

Dehydrogenase Activity Assay

-

Objective: To measure the rate of aldehyde oxidation and the effect of this compound.

-

Reaction Mixture: A standard assay is performed in a buffer solution (e.g., 25 mM BES, pH 7.5).[1]

-

Components:

-

Detection: The reaction is initiated by adding the substrate. The rate of NAD+ reduction to NADH is monitored by measuring the increase in absorbance at 340 nm over time using a spectrophotometer.[12]

Esterase Activity Assay

-

Objective: To measure the NAD+-independent hydrolytic activity of ALDH2, which shares the same active site.

-

Principle: This assay was used in the high-throughput screen that originally identified this compound and is useful for studying modulators without the complication of NAD+ binding.[13]

-

Components:

-

Detection: The enzyme hydrolyzes pNPA to p-nitrophenol. The formation of the phenolate (B1203915) ion is monitored by measuring the increase in absorbance at 405 nm.[13]

Visualizations of Pathways and Processes

Allosteric Activation of ALDH2*2 by this compound

References

- 1. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is an agonist and chemical chaperone for the common human aldehyde dehydrogenase 2 variant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rcsb.org [rcsb.org]

- 6. Frontiers | Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective [frontiersin.org]

- 7. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting Aldehyde Dehydrogenase 2: New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protective effects of this compound, an ALDH2 activator, on alcohol-derived DNA damage in the esophagus of human ALDH2*2 (Glu504Lys) knock-in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics of Alda-1: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alda-1, a small molecule activator of aldehyde dehydrogenase 2 (ALDH2), has garnered significant interest in preclinical research for its therapeutic potential in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, and toxic aldehyde-induced damage.[1][2][3][4] Understanding the pharmacokinetic profile of this compound in animal models is crucial for designing effective in vivo studies and for the translation of these findings to clinical applications. This technical guide provides a comprehensive overview of the available pharmacokinetic data for this compound in animal models, details of experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Pharmacokinetic Parameters of this compound in Animal Models

The pharmacokinetic properties of this compound have been primarily investigated in rats, with some studies in mice providing insights into its in vivo activity. The compound is characterized by rapid absorption and high clearance, leading to poor oral bioavailability.[5]

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t½) (h) | Bioavailability (%) | Reference |

| Intravenous (IV) | 10 | - | - | - | 1.67 ± 0.54 | 100 | [1][6] |

| Oral (PO) | 40 | 70 | 1 | - | - | 4.36 | [6] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the concentration-time curve.

Table 2: Dosing and Administration of this compound in Rodent Models

| Animal Model | Dose Range (mg/kg) | Administration Route(s) | Vehicle | Therapeutic Area | Reference |

| Rat | 2 - 50 | Intraperitoneal (IP), Oral (PO), Subcutaneous (SC) | 50% PEG/50% DMSO, 20% DMSO/saline | Pain, Alcohol Intake, Ischemia | [7][8][9] |

| Mouse | 1 - 10 | Intraperitoneal (IP), Topical | 20% DMSO/saline, 95% Ethanol (B145695) | Spinal Cord Injury, Dermatitis | [1][10] |

PEG: Polyethylene glycol; DMSO: Dimethyl sulfoxide.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. Below are summaries of typical experimental protocols used in the assessment of this compound pharmacokinetics.

Bioanalytical Method for this compound Quantification

A validated liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed for the quantification of this compound in rat plasma.[5]

-

Sample Preparation: Protein precipitation is a common method for extracting this compound from plasma samples.

-

Chromatography: Separation is typically achieved on a C18 column.[5]

-

Mobile Phase: A common mobile phase composition is a mixture of methanol (B129727) and 0.1% formic acid in water (e.g., 60:40 v/v).[5]

-

Flow Rate: A typical flow rate is 0.7 mL/min.[5]

-

Linearity: The method has been shown to be linear within a concentration range of 1-500 ng/mL.[5]

In Vitro Metabolic Stability

-

System: Rat liver microsomes are used to assess the in vitro metabolic stability of this compound.

-

Findings: this compound has been identified as a high extraction compound, indicating rapid metabolism in the liver.[5]

Plasma Protein Binding

-

Method: Ultracentrifugation is a common method to determine the extent of plasma protein binding.

-

Findings: The plasma protein binding of this compound in rats is reported to be between 82-86%.[5]

Signaling Pathway and Experimental Workflow Visualizations

This compound Mechanism of Action

This compound exerts its therapeutic effects by directly activating the mitochondrial enzyme ALDH2. This enzyme plays a critical role in detoxifying reactive aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE) and malondialdehyde (MDA), which are products of lipid peroxidation and can cause cellular damage. By enhancing ALDH2 activity, this compound reduces the accumulation of these toxic aldehydes, thereby mitigating oxidative stress and protecting against cellular injury.[1][3]

Caption: Mechanism of this compound in activating ALDH2 to detoxify reactive aldehydes.

Typical Pharmacokinetic Study Workflow in Animal Models

The following diagram illustrates a standard workflow for conducting a pharmacokinetic study of this compound in an animal model.

Caption: A generalized workflow for a preclinical pharmacokinetic study of this compound.

Conclusion